Cyclopentenylferrocene
Overview
Description
Synthesis Analysis
The synthesis of cyclopentenylferrocene derivatives, including those with cyclohexyl, cyclohexenyl, and cyclopentenyl substituents, has been achieved through specific synthetic routes. These compounds have been crystallographically characterized, revealing insights into their structural aspects (Mochida, Kobayashi, & Akasaka, 2013).
Molecular Structure Analysis
The molecular structure of cyclopentenylferrocene and related compounds shows interesting features such as the order-disorder of substituents, which has been observed in the crystal structures. The structural analysis provides crucial information on the spatial arrangement and electronic configuration of these molecules.
Chemical Reactions and Properties
Cyclopentenylferrocene undergoes various chemical reactions that highlight its reactivity and potential as a precursor for further chemical modifications. The formation of charge-transfer salts and cyclopalladation reactions are examples of such processes, which lead to the formation of new complexes with distinct properties (Wang et al., 2006).
Physical Properties Analysis
The physical properties of cyclopentenylferrocene, such as melting points, solubility, and crystalline structure, are influenced by its molecular configuration. The study of these properties is essential for understanding the material characteristics and for the development of applications based on cyclopentenylferrocene.
Chemical Properties Analysis
The chemical properties of cyclopentenylferrocene, including its redox behavior, coordination chemistry, and reactivity towards various reagents, are critical for its application in catalysis, materials science, and organometallic chemistry. The ability to form stable complexes with different metals and to undergo electrophilic substitutions are notable chemical properties of cyclopentenylferrocene.
For more in-depth information and studies related to cyclopentenylferrocene, the following references provide valuable insights:
Mochida, T., Kobayashi, T., & Akasaka, T. (2013). Preparation and structures of biferrocenes with alicyclic substituents: Order–disorder of substituents in the crystal structures of cyclohexenylbiferrocene and its charge-transfer salt. Journal of Organometallic Chemistry, 741, 72-77. Link to paper.
Wang, H., Li, Y., Gao, R., Wu, H., Geng, F., & Jin, R. (2006). Stereoselective cyclopalladation of [{(N-methyl-N-aryl)amino}methyl]ferrocenes: Crystal structure of σ-Pd[ClPPh3(η5-C5H5)Fe(η5-C5H3CH2N(CH3)C6H4OCH3-4)] · H2O. Inorganic Chemistry Communications, 9, 658-661. Link to paper.
Scientific Research Applications
Biferrocene Derivatives with Alicyclic Substituents : Biferrocene derivatives with cyclohexyl, cyclohexenyl, and cyclopentenyl substituents have been synthesized and characterized. They show interesting order-disorder phenomena in their crystal structures, useful for studying molecular interactions and material properties (Mochida, Kobayashi, & Akasaka, 2013).
Electrochemical Investigation of Surface Attachment Chemistry : Aminoferrocene, a ferrocene derivative, has been used as an electroactive indicator to study carbodiimide coupling reactions. This research is pivotal for biosensing applications, as it enables the quantification of probe DNA available for sensing (Booth, Kannappan, Hosseini, & Partridge, 2015).
Stereoselective Cyclopalladation of Aminoferrocenes : The stereoselective cyclopalladation of aminoferrocenes has been investigated, providing insights into the formation of complex organometallic structures, relevant for catalysis and material science (Wang, Li, Gao, Wu, Geng, & Jin, 2006).
Cyclopentadienyl-Substituted Phosphaferrocenes : The synthesis of a bis(phosphaferrocene)-substituted ferrocene has been achieved, which acts as a P,P-chelate ligand in complex formations. This work is significant for the development of asymmetric catalysis (Ganter, Kaulen, & Englert, 1999).
Ferrocene Derivatives as Redox Mediators in Solar Cells : Ferrocene compounds, including cyclopentenylferrocene derivatives, have been explored as redox shuttles in dye-sensitized solar cells. Their chemical modification allows for tuning the redox properties, optimizing energy conversion efficiency (Daeneke, Mozer, Kwon, Duffy, Holmes, Bach, & Spiccia, 2012).
Electrochemical Behavior in Metallocene Chemistry : The electrochemical properties of ferrocene derivatives have been extensively studied, providing valuable insights for applications in energy storage and conversion systems (Rausch, 1963).
Organoiron Polymers and Macromolecules : Research into the design of organoiron polymers incorporating ferrocene and arene cyclopentadienyl complexes has led to developments in materials, liquid crystals, and electrocatalysts (Abd-El-Aziz & Manners, 2005).
properties
IUPAC Name |
cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQGWZCFPIJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Fe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocene, (1-cyclopenten-1-yl)- |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.